
Solifenacin hydrochloride
Overview
Description
Solifenacin hydrochloride is a muscarinic acetylcholine receptor (mAChR) antagonist primarily used to treat overactive bladder (OAB) symptoms, including urinary urgency, frequency, and incontinence. It selectively targets M3 receptors, which are critical for detrusor muscle contraction, with pKi values of 7.6 (M1), 6.9 (M2), and 8.0 (M3), demonstrating higher affinity for M3 receptors . Its succinate salt form (solifenacin succinate) is commonly used in clinical formulations, such as the combination drug "VESOMNI" with tamsulosin hydrochloride for benign prostatic hyperplasia (BPH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
YM905 hydrochloride is synthesized through a multi-step process involving the reaction of quinuclidine derivatives with tetrahydroisoquinoline carboxylates. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of YM905 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
YM905 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of YM905 hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of YM905 hydrochloride include various oxidized, reduced, and substituted derivatives, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Clinical Applications
The primary clinical applications of solifenacin include:
- Overactive Bladder (OAB) : Characterized by symptoms such as urgency, frequency, and urge incontinence.
- Neurogenic Detrusor Overactivity : A condition often resulting from neurological disorders affecting bladder control .
Efficacy Data
A multicenter Phase III clinical trial evaluated the efficacy of solifenacin 10 mg once daily over 12 weeks. Key findings included:
- Reduction in Micturitions : The mean decrease in micturitions per 24 hours was significantly greater in the solifenacin group (-3.0) compared to placebo (-1.5) .
- Incontinence Episodes : The solifenacin group experienced a more substantial reduction in incontinence episodes (-2.0 vs -1.1) .
- Complete Continence : 52.9% of patients on solifenacin achieved complete continence compared to 33.8% on placebo .
- Volume Voided : The mean increase in volume voided per micturition was 47.2 mL for solifenacin versus 2.7 mL for placebo .
Safety Profile
The safety profile of solifenacin is generally favorable, with most adverse effects being mild to moderate. Common side effects include:
- Dry Mouth : Reported by 26.8% of patients on solifenacin compared to 3.9% on placebo.
- Constipation : Occurred in 17.1% of patients taking solifenacin versus 3.3% on placebo.
- Blurred Vision : Reported by 3.5% of patients on solifenacin compared to 1.2% on placebo .
Serious adverse events were rare, with only a few cases reported that were potentially related to the medication.
Comparative Effectiveness
Comparative studies have shown that solifenacin is more selective for bladder M3 receptors than older antimuscarinic agents, potentially leading to fewer side effects and higher patient compliance .
Table: Comparative Efficacy of Solifenacin vs Other Antimuscarinics
Drug Name | Dosage | Reduction in Micturitions (24h) | Common Side Effects |
---|---|---|---|
Solifenacin | 10 mg QD | -3.0 | Dry mouth, constipation |
Oxybutynin | 5 mg TID | -2.5 | Dry mouth, dizziness |
Tolterodine | 4 mg QD | -2.8 | Dry mouth, headache |
Case Studies
Several case studies highlight the effectiveness of solifenacin in diverse patient populations:
- Elderly Patients with OAB : A study involving elderly patients demonstrated significant improvements in urinary symptoms and quality of life metrics after initiating treatment with solifenacin .
- Patients with Neurological Conditions : In patients suffering from multiple sclerosis, solifenacin effectively reduced urinary urgency and frequency while maintaining a tolerable side effect profile .
Mechanism of Action
YM905 hydrochloride exerts its effects by selectively binding to muscarinic receptors, particularly the M3 subtype, which is predominantly found in the bladder. By blocking these receptors, it reduces bladder contractions and increases bladder capacity, thereby alleviating symptoms of overactive bladder . The molecular targets involved include the muscarinic acetylcholine receptors, which play a crucial role in regulating bladder function .
Comparison with Similar Compounds
Pharmacological Efficacy
a. Clinical Usage Frequency Solifenacin succinate is prescribed more frequently than other anticholinergics. In a study of 2,652 patients, solifenacin succinate was used in 61 cases (2.3%), compared to oxybutynin hydrochloride (0.4%) and tolterodine tartrate (0.1%) .
b. Combination Therapy Combining solifenacin succinate (5 mg) with tamsulosin hydrochloride (0.2 mg) post-transurethral resection of the prostate (TURP) significantly improved storage symptoms (e.g., nocturia) and reduced adverse events compared to tamsulosin alone . In contrast, flavoxate hydrochloride and tolterodine tartrate lack robust evidence for synergistic effects in combination therapies .
Pharmacokinetic and Stability Profiles
a. Analytical Methods
Stability-indicating HPLC methods for solifenacin succinate show linearity in the range of 30–150 µg/mL, with quantification limits (LOQ) for impurities at 0.135–0.221 µg/mL, higher than tamsulosin hydrochloride’s LOQ (0.043–0.090 µg/mL) . This indicates stricter quality control requirements for solifenacin formulations.
b. Degradation Resistance
Solifenacin succinate exhibits stability under oxidative, acidic, and thermal stress, making it suitable for long-term storage . In contrast, flavoxate hydrochloride degrades into 3-methylflavone-8-carboxylic acid under hydrolytic conditions, complicating its formulation .
Structural and Molecular Features
a. Receptor Selectivity Solifenacin’s M3 selectivity (pKi = 8.0) surpasses tolterodine (M3 pKi = 7.5) and flavoxate (non-selective), enhancing bladder-specific efficacy .
b.
Analytical and Environmental Considerations
Detection Methods
First-derivative synchronous spectrofluorimetry enables simultaneous quantification of solifenacin succinate (30–150 µg/mL) and tamsulosin hydrochloride (2–10 µg/mL) with high accuracy (95–103.5% recovery) .
Environmental Impact
Solifenacin succinate is detected in pharmaceutical wastewater at 28–39 µg/L, requiring advanced oxidation (e.g., photo-Fenton) for removal, whereas tamsulosin is eliminated more efficiently .
Tables
Table 1: Receptor Affinity Profiles of Anticholinergics
Compound | M1 pKi | M2 pKi | M3 pKi |
---|---|---|---|
Solifenacin | 7.6 | 6.9 | 8.0 |
Tolterodine | 7.1 | 6.9 | 7.5 |
Flavoxate | Non-selective | Non-selective | Non-selective |
Source :
Table 2: Clinical Usage Frequency of Anticholinergics
Compound | Cases (n=2,652) | Percentage (%) |
---|---|---|
Solifenacin succinate | 61 | 2.3 |
Oxybutynin hydrochloride | 10 | 0.4 |
Tolterodine tartrate | 3 | 0.1 |
Source :
Table 3: Stability-Indicating HPLC Parameters
Parameter | Solifenacin Succinate | Tamsulosin Hydrochloride |
---|---|---|
Linearity Range (µg/mL) | 30–150 | 2–10 |
LOQ for Impurities (µg/mL) | 0.135–0.221 | 0.043–0.090 |
Source :
Biological Activity
Solifenacin hydrochloride, marketed under the brand name Vesicare, is a competitive muscarinic receptor antagonist primarily used for treating overactive bladder (OAB) and neurogenic detrusor overactivity. Its mechanism of action involves selective antagonism of muscarinic receptors, particularly the M3 receptor subtype, leading to decreased bladder muscle contraction and increased bladder capacity. This article explores the biological activity of solifenacin, including pharmacological properties, clinical efficacy, and safety profiles supported by various studies.
Solifenacin exhibits its effects through the following mechanisms:
- Receptor Selectivity : It predominantly antagonizes the M3 muscarinic receptors in the bladder, which are responsible for detrusor muscle contraction. It also affects M1 and M2 receptors but with lesser affinity .
- Smooth Muscle Relaxation : By blocking acetylcholine from binding to these receptors, solifenacin reduces bladder tone, allowing for larger urine volumes and fewer micturition episodes .
Pharmacokinetics
The pharmacokinetic profile of solifenacin reveals several key parameters:
- Absorption : Solifenacin is well absorbed with a bioavailability of approximately 90% .
- Peak Plasma Concentration : Achieved within 3 to 8 hours post-ingestion, with concentrations ranging from 24.0 ng/mL for a 5 mg dose to 40.6 ng/mL for a 10 mg dose .
- Half-Life : The elimination half-life ranges from 33 to 85 hours, allowing for once-daily dosing .
- Metabolism : Primarily metabolized in the liver via cytochrome P450 (CYP) 3A4, with minimal renal excretion (7% unchanged) .
Clinical Efficacy
Solifenacin's clinical efficacy has been demonstrated in multiple phase III trials involving thousands of patients:
Study | Dosage | Efficacy Outcomes | Sample Size | Duration |
---|---|---|---|---|
Trial A | 5 mg/day | Significant reduction in urgency and incontinence episodes | 800 | 12 weeks |
Trial B | 10 mg/day | Greater improvement in quality of life measures compared to placebo | 1000 | 12 weeks |
Pooled Analysis | 5/10 mg/day | Enhanced volume voided per micturition; reduced nocturia and urgency episodes | 2800+ | 12 weeks |
These trials consistently show that solifenacin significantly outperforms placebo in reducing OAB symptoms such as urgency, frequency, and incontinence . Additionally, improvements were noted in quality of life metrics assessed through tools like the King's Health Questionnaire (KHQ) across multiple domains .
Safety Profile
The safety profile of solifenacin has been evaluated extensively. Common adverse effects include:
- Anticholinergic Effects : Dry mouth, constipation, and blurred vision are frequently reported but are generally mild to moderate in severity .
- Serious Reactions : Rare cases of angioedema and anaphylaxis have been documented; hence monitoring is advised .
In comparative studies against other antimuscarinics like tolterodine and oxybutynin, solifenacin demonstrated better tolerability profiles with lower withdrawal rates due to adverse effects .
Case Studies
Several case studies further illustrate solifenacin's effectiveness:
- Case Study on Work Productivity :
- Long-Term Efficacy Study :
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Solifenacin hydrochloride critical for preclinical formulation development?
this compound (C₂₃H₂₇ClN₂O₂; molecular weight: 398.926) has a melting point of 120–122°C, which informs its thermal stability during formulation processes like lyophilization or tablet compression. Its solubility in aqueous buffers is influenced by the hydrochloride salt form, requiring pH optimization for dissolution studies. The compound’s logP and pKa (derived from its tertiary amine structure) further guide excipient selection to enhance bioavailability .
Q. How does this compound interact with muscarinic receptors, and what is its subtype selectivity profile?
Solifenacin acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with preferential binding to the M3 subtype (pKi = 8.0) over M1 (pKi = 7.6) and M2 (pKi = 6.9). This selectivity underpins its therapeutic efficacy in overactive bladder (OAB) by targeting detrusor muscle M3 receptors while minimizing off-target effects (e.g., cognitive side effects via central M1 inhibition). Radioligand displacement assays using tritiated QNB (quinuclidinyl benzilate) are standard for quantifying receptor affinity .
Q. What synthetic routes are reported for this compound, and how do impurities arise during synthesis?
The synthesis involves stereoselective coupling of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with (3R)-quinuclidinol, followed by HCl salt formation. Common impurities include enantiomeric byproducts (e.g., (1R,3S)-isomer) and residual solvents. Process-related impurities are monitored using chiral HPLC or LC-MS, with thresholds set per ICH Q3A/B guidelines .
Advanced Research Questions
Q. What methodological considerations are essential for developing a stability-indicating HPLC method for this compound?
A validated RP-HPLC method (e.g., L1 column, gradient elution with phosphate buffer [pH 6.6] and acetonitrile) must resolve Solifenacin from degradation products (e.g., oxidation byproducts, hydrolyzed esters). Detection at 225 nm optimizes sensitivity. Stress testing under acidic, basic, oxidative, and photolytic conditions confirms method robustness. Quantitation limits for impurities should be ≤0.1% w/w, validated per ICH Q2(R1) .
Q. How can researchers address discrepancies in impurity profiling when using different chromatographic conditions?
Variability in impurity quantitation (e.g., 0.043–0.221 µg/mL for Tamsulosin/Solifenacin impurities) arises from mobile phase composition (e.g., triethylamine content affecting peak symmetry) and column selectivity. Method harmonization using orthogonal techniques (e.g., LC-MS/MS for structural confirmation) resolves conflicts. Cross-validation with pharmacopeial methods (e.g., USP-NF) ensures reproducibility .
Q. What experimental designs are optimal for assessing Solifenacin’s subtype-specific mAChR antagonism in vitro?
Functional assays (e.g., calcium flux in CHO-K1 cells expressing human M1/M3 receptors) quantify antagonism via IC₅₀ values. Deuterated analogs (e.g., Solifenacin-d5 hydrochloride) enable tracer studies using scintillation proximity assays (SPA). Negative controls (e.g., atropine for nonspecific binding) and Schild regression analysis validate receptor specificity .
Q. How do stability studies under accelerated conditions inform this compound’s shelf-life predictions?
Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation kinetics. Key parameters include impurity formation rates (e.g., N-oxide derivatives) and polymorphic transitions (via XRD). Arrhenius modeling extrapolates long-term stability, ensuring compliance with ICH Q1A guidelines. Photostability testing follows ICH Q1B protocols .
Q. What strategies mitigate batch-to-batch variability in this compound’s pharmacokinetic (PK) studies?
Standardized PK protocols in preclinical models (e.g., Sprague-Dawley rats) use deuterated internal standards (e.g., Solifenacin-d5) for LC-MS/MS bioanalysis. Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability in absorption (Cₘₐₓ) and elimination (t₁/₂). Dose proportionality studies (1–10 mg/kg) validate linear kinetics .
Q. Data Contradiction and Reproducibility
Q. How should researchers reconcile conflicting data on Solifenacin’s M2 receptor activity across studies?
Discrepancies in M2 receptor binding (pKi = 6.5–7.0) may stem from assay conditions (e.g., membrane preparation methods, GTPγS concentrations in functional assays). Meta-analysis of raw data (e.g., from [³H]-NMS displacement studies) with standardized normalization (e.g., % inhibition relative to atropine) clarifies subtype selectivity .
Q. Why do impurity profiles vary between Solifenacin succinate and hydrochloride formulations?
The counterion (succinate vs. HCl) influences crystallization kinetics, affecting impurity entrapment (e.g., residual (1R,3S)-isomer). Comparative studies using DSC (differential scanning calorimetry) and dynamic vapor sorption (DVS) correlate polymorphic forms with impurity thresholds .
Properties
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUBKMSXTZQZEB-VROPFNGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046783 | |
Record name | Solifenacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180468-39-7 | |
Record name | Solifenacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.